Reticuline
Overview
Description
Reticuline is a chemical compound found in a variety of plants including Lindera aggregata, Annona squamosa, and Ocotea fasciculata . It is based on the benzylisoquinoline structure and is one of the alkaloids found in opium . Reticuline is the precursor of morphine and many other alkaloids . It is also toxic to dopaminergic neurons causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .
Synthesis Analysis
The synthesis of ®-reticuline involves combining early-stage organic synthesis with enzymatic asymmetric key step transformations . The prochiral natural intermediate 1,2-dehydroreticuline is prepared and subsequently stereoselectively reduced by the enzyme 1,2-dehydroreticuline reductase to obtain ®-reticuline . In the final step, membrane-bound salutaridine synthase is used to perform the selective ortho-para phenol coupling to give (+)-salutaridine .Chemical Reactions Analysis
The production of (S)-reticuline involves combining in vivo tetrahydropapaveroline production in E. coli with in vitro enzymatic synthesis of (S)-reticuline . The yield of (S)-reticuline reached up to 384 μM from glucose in laboratory-scale shake flask .Scientific Research Applications
- Reticuline is a key intermediate in the biosynthesis of many benzylisoquinoline alkaloids (BIAs) which have diverse pharmaceutical activities . It’s used as a raw material for pharmaceuticals such as analgesics .
- The methods of application involve microbial fermentation and synthetic biology .
- The outcomes include the production of various pharmacologically useful compounds such as morphine (an analgesic), codeine (an antitussive), and berberine (an antibacterial) .
- Reticuline, being an important intermediate of BIAs, plays a significant role in drug discovery .
- The methods involve the fermentative production of Reticuline from dopamine using Escherichia coli .
- The outcomes include facilitating studies of BIAs for drug discovery .
- Reticuline is used in synthetic biology for the production of plant secondary metabolites .
- The methods involve the use of microbial hosts like Escherichia coli and Saccharomyces cerevisiae .
- The outcomes include the production of plant alkaloid and isoquinoline alkaloid fermentation .
Pharmaceuticals
Drug Discovery
Synthetic Biology
Bacterial Production
- Reticuline is used in studies of metabolism, particularly in relation to the biosynthesis of benzylisoquinoline alkaloids (BIAs) .
- The methods of application involve the use of Reticuline in metabolic studies, particularly those involving enzymes such as Reticuline oxidase and Salutaridine synthase .
- The outcomes include insights into the metabolic pathways of BIAs, including the transformation of Reticuline into other compounds such as Scoulerine, Salutaridine, Thebaine, Oripavine, and Morphine .
- Reticuline is used in the production of plant secondary metabolites .
- The methods involve the use of bacterial-based methods for the production of Reticuline, which is then used in the production of plant secondary metabolites .
- The outcomes include the production of a high amount of pure Reticuline, which can then be used for the production of various plant secondary metabolites .
Metabolism Studies
Plant Secondary Metabolites Production
Safety And Hazards
Safety measures for handling Reticuline include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Future Directions
Future perspectives and challenges of integrating multiple enzyme genes for material production using microbes have been discussed . The production of plant secondary metabolites by microorganisms using synthetic biology has attracted considerable attention . Based on these findings, plant alkaloid production by microbial fermentation has been attempted .
properties
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYRWXGMIUIHG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317199 | |
Record name | (+)-Reticuline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-Reticuline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Reticuline | |
CAS RN |
485-19-8 | |
Record name | (+)-Reticuline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reticuline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Reticuline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETICULINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35Z551WT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-Reticuline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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